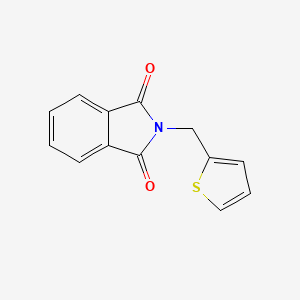

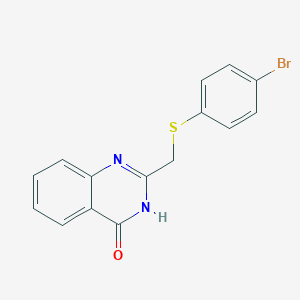

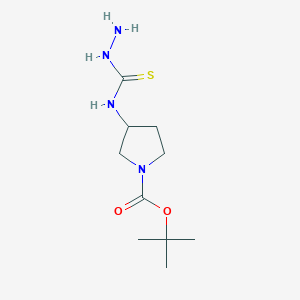

![molecular formula C28H28ClN3O3 B2528874 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1112357-11-5](/img/structure/B2528874.png)

4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one" is a complex molecule that may be related to various benzimidazole derivatives with potential biological activities. Benzimidazoles are heterocyclic compounds with a wide range of pharmacological properties, including antifungal, antiviral, and anticancer activities . The presence of a pyrrolidin-2-one moiety could imply additional pharmacological properties, as pyrrolidinone derivatives are known for their diverse biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach is the one-pot, multicomponent reaction involving chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine, which efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives . Another method involves the condensation of succinic anhydride with 1,2-diaminobenzenes to synthesize photochromic benzimidazol[1,2a]pyrrolidin-2-ones . The synthesis of the specific compound is not detailed in the provided papers, but these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques, including NMR, MS, IR, and X-ray crystallography . The presence of substituents on the benzimidazole core and their positions significantly influence the molecular geometry and electronic properties of the compound, as seen in the studies of pyridin-2-yl benzimidazole derivatives . Theoretical calculations, such as DFT, can also provide insights into the optimized molecular geometry and electronic structure .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, depending on their substituents. For instance, the presence of a chloromethyl group can facilitate further functionalization through nucleophilic substitution reactions . The pyridine nitrogen in benzimidazole compounds can act as an internal nucleophile, which is crucial for the stability and activity of H+/K+-ATPase inhibitors . The reactivity of the compound would likely be influenced by the specific functional groups present in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the introduction of a pyridine unit into polyimides can result in materials with exceptional thermal and thermooxidative stability, as well as low dielectric constants . The solubility and crystallinity of these compounds can also be tailored by modifying the substituents on the benzimidazole core . The specific physical and chemical properties of the compound would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibition and Antioxidant Activity

The compound has been explored in the context of aldose reductase inhibitors. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related, have shown significant inhibitory activity against aldose reductase, a key enzyme in the polyol pathway. This activity suggests potential applications in managing complications of diabetes mellitus. Furthermore, these derivatives also displayed notable antioxidant properties, which can be beneficial in various oxidative stress-related conditions (La Motta et al., 2007).

Synthesis of Soluble and Thermally Stable Polyimides

The compound's derivatives have been used in the synthesis of novel polyimides. These polyimides exhibit excellent solubility in various solvents and high thermal stability, making them suitable for applications in high-temperature environments. For example, certain polyimides derived from unsymmetrical diamines with triaryl imidazole pendent groups have shown remarkable solubility and stability (Ghaemy & Alizadeh, 2009).

Catalytic Activity in Suzuki-Miyaura Reaction

The compound's derivatives have shown promise in catalytic applications. For instance, Pd(II) complexes with ONN pincer ligands, which include benzimidazole derivatives, have demonstrated excellent catalytic activity in the Suzuki-Miyaura reaction, a widely used cross-coupling method in organic synthesis (Shukla et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of this compound is the corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in the body’s response to stress, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis.

Mode of Action

The compound exhibits potent binding inhibition activity against the CRF1 receptor . It acts as an antagonist, meaning it binds to the CRF1 receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by CRF. This results in the inhibition of the stress response mediated by the HPA axis .

Biochemical Pathways

Upon binding to the CRF1 receptor, the compound inhibits the activation of the HPA axis, a major part of the body’s neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure .

Pharmacokinetics

The compound is rapidly metabolized by human hepatic microsomes . The rate of metabolism can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular effect of the compound’s action is the inhibition of the CRF1 receptor, preventing its activation by CRF . On a cellular level, this results in the suppression of the stress response mediated by the HPA axis . This can have various downstream effects, including a potential reduction in anxiety-like behaviors.

Propiedades

IUPAC Name |

4-[1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3O3/c1-18-7-3-5-9-25(18)31-15-20(14-27(31)34)28-30-24-8-4-6-10-26(24)32(28)16-21(33)17-35-22-11-12-23(29)19(2)13-22/h3-13,20-21,33H,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWOWFZUACNMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=C(C=C5)Cl)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)

![Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate](/img/structure/B2528806.png)